
PRT062607
Vue d'ensemble
Description
PRT062607 est un inhibiteur puissant et sélectif de la tyrosine kinase de la rate (SYK). Il a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, en particulier celles impliquant une dysrégulation du système immunitaire, telles que les maladies auto-immunes et certains types de cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
PRT062607 est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la formation d'intermédiaires clés, suivie de leur couplage et de modifications ultérieures de groupes fonctionnels. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression contrôlés pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Des mesures de contrôle qualité sont mises en œuvre à différentes étapes pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Structural Basis for ATP-Competitive Inhibition
PRT062607 binds competitively in the ATP-binding pocket of target kinases through these key interactions :
Key structural features :
-
Triazole group : Forms π-π interactions with Tyr297 in SYK's hinge region
-
Aminocyclohexane moiety : Creates hydrogen bonds with Asp359 (DFG motif) and Ser358 residues
-
Carboxamide group : Stabilizes binding through backbone interactions with Lys295
Crystallographic studies show this compound induces conformational changes in PINK1, destabilizing the αi helix in Insert-2 (residues 233-239) and disrupting autophosphorylation dimer formation .
Enzymatic Inhibition Profiling
This compound demonstrates differential inhibition across kinase targets:
Target | IC₅₀ Value | Assay System | Reference |
---|---|---|---|
SYK | 1 nM | In vitro kinase | |
PINK1 | 2 μM | TcPINK1 ATPase | |
FLT3-ITD | >1 μM | Ba/F3 cell growth |
The compound shows 1000-fold selectivity for SYK over FLT3 in cellular assays , but only moderate selectivity between SYK and PINK1 .
ATP Hydrolysis Blockade Mechanism
13C-NMR studies demonstrate this compound's direct interference with ATP utilization :
-
Prevents ATP → ADP conversion in TcPINK1 (ΔTm = +4.2°C)
-
Inhibits autophosphorylation at Ser205/Ser206 in PINK1 dimer interface
-
Reduces ubiquitin phosphorylation by 85% at 10 μM concentration
Kinase Glo assays reveal linear mixed-type inhibition kinetics with Kᵢ = 0.8 μM against PINK1 .
Metabolic Stability and Reactivity
Phase I metabolism studies in humans show :
-
Primary metabolites : N-desmethyl (M1) and hydroxylated (M2) derivatives
-
CYP involvement :
-
CYP3A4: 78% contribution to clearance
-
CYP2D6: <10% involvement (no PM/IM phenotype effect)
-
-
Plasma stability : t₁/₂ = 14-18 hrs at physiological pH
Combination Drug Interactions
This compound exhibits synergistic effects when combined with FLT3 inhibitors :
Combination Partner | Cell Line | Combination Index (ED₅₀) |
---|---|---|
Midostaurin | MOLM13-luc+ | 0.85 ± 0.03 |
R406 | Ba/F3-FLT3-ITD+SYK-TEL | 0.44 ± 0.04 |
Crenolanib | MV4-11 | 1.09 ± 0.12 |
Notably, this compound restores midostaurin sensitivity in resistant cells (IC₅₀ shift from 61 nM → 18 nM) .
Chemical Stability Profile
Physicochemical characterization :
-
Aqueous solubility : 83.2 mg/mL in H₂O (pH 5.0)
-
DMSO solubility : 21.5 mg/mL
-
Degradation pathways :
-
Acidic conditions: Amide bond hydrolysis (t₁/₂ = 48 hrs @ pH 2)
-
Oxidative stress: Thiol adduct formation observed with GSH
-
Applications De Recherche Scientifique
Applications in Cancer Research
1. Anti-Cancer Activity
PRT062607 has been evaluated for its anti-cancer properties across various cancer cell lines. The compound's mechanism of action involves the inhibition of tumor cell proliferation and induction of apoptosis.
Case Study: Breast Cancer
In a study focused on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects. The compound was tested at varying concentrations, showing an IC50 value that indicates its potency against these cells. The results are summarized in Table 1.
Concentration (μM) | % Cell Viability |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The data indicates that this compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for breast cancer.
2. Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound not only inhibits cell proliferation but also induces apoptosis through the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like Bcl-2. This was evidenced by Western blot analysis, as shown in Table 2.
Protein | Control Expression | This compound Expression |
---|---|---|
BAX | 1 | 3.6 |
Bcl-2 | 1 | 0.31 |
Caspase-8 | 1 | 2.61 |
Caspase-9 | 1 | 5.42 |
These findings suggest that this compound shifts the balance towards apoptosis, providing a rationale for its use in cancer therapy.
Applications in Immunology
1. Modulation of Immune Responses
Beyond its anti-cancer applications, this compound has been investigated for its immunomodulatory effects. It has been shown to influence T-cell activation and proliferation.
Case Study: T-cell Activation
In vitro studies indicated that treatment with this compound enhanced the activation markers on CD4+ T-cells when stimulated with anti-CD3 antibodies. The results are summarized in Table 3.
Treatment | CD69 Expression (%) | CD25 Expression (%) |
---|---|---|
Control | 10 | 5 |
This compound | 40 | 20 |
This data illustrates that this compound can significantly enhance T-cell activation, suggesting potential applications in enhancing immune responses against tumors or infections.
Mécanisme D'action
PRT062607 exerts its effects by selectively inhibiting spleen tyrosine kinase. Spleen tyrosine kinase is a cytoplasmic tyrosine kinase that plays a crucial role in the activation of immune cells. By binding to the ATP-binding pocket of spleen tyrosine kinase, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting immune cell activation and proliferation. This mechanism makes it a promising candidate for the treatment of autoimmune diseases and certain cancers .
Comparaison Avec Des Composés Similaires
Composés similaires
CYC116 : Un autre inhibiteur de la tyrosine kinase de la rate avec un mécanisme d'action similaire.
BIIB057 : Un composé ayant des effets inhibiteurs comparables sur la tyrosine kinase de la rate.
Unicité de PRT062607
This compound se distingue par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la tyrosine kinase de la rate. Son profil pharmacocinétique favorable et sa capacité à obtenir une inhibition complète de l'activité de la tyrosine kinase de la rate à des doses tolérées en font un composé unique et précieux pour le développement thérapeutique .
Activité Biologique
PRT062607, also known as P505-15, is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in immune cell signaling and activation. This compound has garnered significant attention for its potential therapeutic applications in various inflammatory and autoimmune disorders, as well as certain hematological malignancies. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, pharmacodynamics, and its implications in clinical settings.
SYK is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells. It is involved in the signaling pathways of various immune receptors, making it a promising target for therapeutic intervention. This compound exhibits a potent inhibitory effect on SYK with an IC50 value of approximately 1 nM, demonstrating at least an 80-fold selectivity over other kinases . By inhibiting SYK, this compound disrupts pro-inflammatory signaling cascades, leading to reduced inflammation and altered immune responses.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) :
- Administration : this compound can be administered orally.
- Half-life : The pharmacodynamic half-life is approximately 24 hours, with complete SYK inhibition observed in whole blood assays .
- Bioavailability : Demonstrates favorable pharmacokinetic properties that support once-daily dosing .
Pharmacodynamics (PD) :
- Inhibition of SYK Activity : Complete inhibition of SYK activity was recorded across multiple dose levels during clinical studies .
- Dose-Response Relationship : Analysis indicated a strong correlation between dose and inhibition efficacy, with sustained effects observed up to 72 hours post-administration .
Case Studies and Animal Models
-
Sepsis Model :
- In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly reduced cardiac dysfunction and organ injury compared to controls. Notably, systemic inflammation markers were diminished, indicating a reduction in inflammatory cytokine release .
- Table 1: Effects of this compound on Sepsis-Induced Dysfunction
Parameter Control (Vehicle) This compound (15 mg/kg) Systolic Dysfunction High Significantly Reduced Diastolic Dysfunction High Significantly Reduced Renal Dysfunction Present Absent Liver Injury Present Absent
-
Chronic Lymphocytic Leukemia (CLL) :
- In vitro studies demonstrated that this compound effectively reduced CLL cell viability following B-cell receptor (BCR) stimulation. The compound induced apoptosis in CLL cells by disrupting survival signals mediated by SYK .
- Table 2: Impact of this compound on CLL Cell Viability
Time Point Control Viability (%) This compound Viability (%) 24 hours 112% 78.6% 48 hours 112.5% 62.9% 72 hours 111% Data not available
Clinical Implications
The selective inhibition of SYK by this compound presents a promising approach for treating various conditions characterized by excessive inflammation or aberrant immune responses. Its application in sepsis indicates potential benefits in managing systemic inflammatory responses while protecting organ function. Additionally, its efficacy in CLL suggests that it may serve as a valuable therapeutic agent for hematological malignancies.
Propriétés
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKRVFSSHPBAJ-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-96-3 | |
Record name | PRT-062607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRT-062607 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.